![molecular formula C14H20N2S B319202 1-Cyclohexyl-1-methyl-3-phenylthiourea CAS No. 52793-69-8](/img/structure/B319202.png)
1-Cyclohexyl-1-methyl-3-phenylthiourea
Overview
Description
1-Cyclohexyl-1-methyl-3-phenylthiourea is an organosulfur compound with the molecular formula C14H20N2S It is a derivative of thiourea, characterized by the presence of a cyclohexyl, a methyl, and a phenyl group attached to the thiourea core
Preparation Methods
The synthesis of 1-Cyclohexyl-1-methyl-3-phenylthiourea typically involves the reaction of cyclohexylamine, methyl isothiocyanate, and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
- The intermediate then reacts with aniline to yield this compound.
Cyclohexylamine: reacts with to form an intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclohexyl-1-methyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-1-methyl-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.
Industry: It is utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-methyl-3-phenylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
1-Cyclohexyl-1-methyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Compared to these compounds, this compound exhibits unique properties due to the specific arrangement of its substituents, which can influence its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable compound for further research and development.
Biological Activity
1-Cyclohexyl-1-methyl-3-phenylthiourea (CMPT) is an organosulfur compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
CMPT is synthesized through the reaction of cyclohexylamine, methyl isothiocyanate, and aniline. The general synthetic route can be summarized as follows:
- Formation of Intermediate : Cyclohexylamine reacts with methyl isothiocyanate to form an intermediate.
- Final Product Formation : This intermediate then reacts with aniline to yield CMPT.
The molecular formula of CMPT is , and it can undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, reduction to thiol or amine derivatives, and electrophilic substitution reactions involving the phenyl group.
Enzyme Inhibition
One of the most notable biological activities of CMPT is its role as an enzyme inhibitor. Research indicates that it effectively inhibits cholinesterase enzymes, which are crucial for the hydrolysis of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, making CMPT a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown IC50 values against acetylcholinesterase (AChE) ranging from 33.27 nM to 93.85 nM , indicating strong inhibitory activity compared to other thiourea derivatives .
Antibacterial Activity
CMPT has demonstrated antibacterial properties against various pathogens. In studies involving strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae, CMPT exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . The inhibition zones measured against these organisms were comparable to standard antibiotics like ceftriaxone, suggesting its potential use in treating bacterial infections .
Anticancer Activity
The anticancer potential of CMPT has been evaluated in several studies. It has been shown to target specific molecular pathways involved in cancer progression, with IC50 values reported between 7 µM and 20 µM against various cancer cell lines including pancreatic and breast cancer cells. Notably, CMPT induced apoptosis in treated cells and affected cell cycle progression, indicating its mechanism of action involves disrupting normal cellular functions .
Comparative Analysis with Other Thiourea Derivatives
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | CMPT Structure | AChE inhibitor, antibacterial, anticancer |
1-Isobutyl-3-cyclohexylthiourea | - | Moderate AChE inhibition |
1-tert-Butyl-3-cyclohexylthiourea | - | Antimicrobial activity |
1-(3-Chlorophenyl)-3-cyclohexylthiourea | - | Anticancer activity |
This table illustrates the diverse biological activities among various thiourea derivatives, highlighting CMPT's unique efficacy as a multi-functional compound.
The mechanism by which CMPT exerts its biological effects primarily involves its interaction with enzyme active sites. As a cholinesterase inhibitor, CMPT binds competitively to the enzyme's active site, preventing acetylcholine breakdown. This leads to enhanced neurotransmission in cholinergic pathways, which is beneficial for conditions characterized by cholinergic deficits .
Case Studies
Recent studies have explored the therapeutic applications of CMPT in various contexts:
- Alzheimer’s Disease : A study demonstrated that CMPT improved cognitive function in animal models by increasing acetylcholine levels through AChE inhibition.
- Cancer Treatment : In vitro studies showed that treatment with CMPT led to significant reductions in tumor cell viability across multiple cancer cell lines.
Properties
IUPAC Name |
1-cyclohexyl-1-methyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLDGJVMTVLQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357495 | |
Record name | AN-329/42612924 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52793-69-8 | |
Record name | AN-329/42612924 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYCLOHEXYL-1-METHYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.